1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
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Overview
Description
Scientific Research Applications
Catalyst Activation and Ligand Complex Formation
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has been studied for its potential in catalyst activation and as part of ligand complexes. For instance, its reactions with certain rhodium and iridium complexes at room temperature followed by treatment with NH4PF6 form complexes that have been characterized by HR-MS, NMR spectra, and X-ray crystallography. These complexes display a pseudo-octahedral “piano-stool” disposition of donor atoms around Rh/Ir and have been explored as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).
Structural and Catalytic Properties
The compound has been part of the structural analysis in various complexes. For example, half-sandwich ruthenium(II) complexes of this compound have been characterized by single-crystal X-ray diffraction and studied for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate a pseudo-octahedral “piano-stool” disposition of donor atoms around Ru (Saleem et al., 2013).
Synthesis and Characterization of Derivatives
Derivatives of this compound have been synthesized and characterized. For instance, reactions with certain brominated compounds have led to the synthesis of isolable products with potential for further reactions and studies. The resulting derivatives have been used to study reactions like bromine → lithium exchange reactions (Iddon & Nicholas, 1996).
Application in Photoluminescent Complexes
The compound has been utilized in the synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. These complexes demonstrate interesting photophysical properties with luminescent lifetimes observed in aerated dichloromethane solutions at room temperature (Uppal et al., 2011).
Involvement in Synthesis of Other Complex Compounds
This compound has also been involved in the synthesis of various other complex compounds such as 1,2,3-triazoles, showcasing its versatility in organic synthesis and its importance in the formation of heterocyclic compounds (Cottrell et al., 1991).
Future Directions
The future directions for research on “1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride” and similar compounds could involve further exploration of their potential as multi-target directed ligands (MTDLs) in the development of disease-modifying therapies, particularly for neurodegenerative diseases like Alzheimer’s Disease . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.
Properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYWQTXJOLVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477502 |
Source
|
Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664351-09-1 |
Source
|
Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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